molecular formula C12H18O2 B3018469 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol CAS No. 1263162-32-8

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol

Cat. No.: B3018469
CAS No.: 1263162-32-8
M. Wt: 194.274
InChI Key: SSTUHTOROWEIFL-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized as a powdered solid, recommended for storage at room temperature . This compound is part of the ethane-1,2-diol family, more commonly known as ethylene glycol, which is a well-studied vicinal diol . The structure features a phenyl ring substituted with a 2-methylpropyl group, which is linked to an ethane-1,2-diol chain. This combination of an aromatic group and two hydroxyl moieties makes it a valuable intermediate in synthetic organic chemistry . Researchers can utilize this compound in the development of more complex molecular structures, potentially for applications in material science or as a precursor in pharmaceutical research. The presence of two adjacent hydroxyl groups allows for further chemical modifications, including the formation of esters or ethers, and makes it a potential ligand or building block for polymers . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Please request the Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTUHTOROWEIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol typically involves the reaction of 4-isobutylbenzaldehyde with ethylene glycol under acidic conditions to form the corresponding acetal, which is then hydrolyzed to yield the desired diol . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the acetal intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Diol Compounds

Key structural analogs and their distinguishing features include:

Compound Name Substituent Key Structural Differences Source
1-[4-(3-Hydroxypropyl)phenyl]ethane-1,2-diol 3-Hydroxypropylphenyl Additional hydroxyl group on the propyl chain
1-(4-Aminophenyl)ethane-1,2-diol 4-Aminophenyl Amino group instead of isobutyl
2-(O-Oxocyclobutyl)-1-(p-Tolyl)ethane-1,2-diol O-Oxocyclobutyl, p-Tolyl Cyclobutyl ketone and methylphenyl groups
Ibuprofen Impurity G Dicarboxylic acid derivative Oxidized diol to carboxylic acid

Physicochemical Properties and Spectral Data

Molecular Weight :

  • Target compound: 194 g/mol (calculated).
  • 1-[4-(3-Hydroxypropyl)phenyl]ethane-1,2-diol: 212 g/mol .
  • 1-(4-Aminophenyl)ethane-1,2-diol: 154 g/mol .
  • 2-(O-Oxocyclobutyl)-1-(p-Tolyl)ethane-1,2-diol: 216.1 g/mol .

Spectral Characteristics :

  • IR : Diol analogs exhibit broad O-H stretches (~3200–3500 cm⁻¹). The target compound’s isobutyl group may show C-H stretches at ~2950 cm⁻¹ .
  • NMR: Aromatic protons in the isobutylphenyl group resonate at δ 7.2–7.4 ppm, while diol protons appear at δ 3.5–4.0 ppm. In contrast, the 4-aminophenyl analog shows downfield shifts for NH₂ (δ ~5.5 ppm) .

Reactivity :

  • The diol group is prone to oxidation (e.g., to dicarboxylic acids, as in Ibuprofen Impurity G ) or esterification .

Biological Activity

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is a compound that has garnered research interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenolic structure with a branched alkyl side chain. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes, which can inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory enzymes and cytokines, contributing to its potential use in treating inflammatory conditions.
  • Antioxidant Properties : The compound's ability to scavenge free radicals suggests it may play a role in reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntimicrobialDisrupts microbial membranes
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals
Potential Therapeutic UsesInvestigated for various medical conditions

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. The mechanism was linked to its ability to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Research : In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a significant ability to scavenge free radicals, highlighting its potential in preventing oxidative stress-related diseases.

Future Directions

Research on this compound is ongoing, with future studies focusing on:

  • Clinical Trials : Investigating its efficacy and safety in human subjects for various therapeutic applications.
  • Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its biological effects.
  • Formulation Development : Exploring its use in pharmaceutical formulations for enhanced delivery and bioavailability.

Q & A

Q. What mechanisms explain the compound’s dual role as both an antioxidant and pro-oxidant in different contexts?

  • Methodological Answer :
  • Electron paramagnetic resonance (EPR) to detect radical intermediates.
  • Redox cycling assays (e.g., NADPH depletion kinetics).
  • Gene expression profiling (RNA-seq) to identify oxidative stress pathways .

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